molecular formula C18H19N3O3 B5559052 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide

Cat. No.: B5559052
M. Wt: 325.4 g/mol
InChI Key: ZEFNYMBUCYBLDN-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazoline core (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline) linked via an amide bond to a 3-methoxybenzoyl group. The 3-methoxybenzamide substituent may enhance solubility and modulate electronic properties, influencing target binding .

Properties

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-18(2)8-14-13(15(22)9-18)10-19-17(20-14)21-16(23)11-5-4-6-12(7-11)24-3/h4-7,10H,8-9H2,1-3H3,(H,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFNYMBUCYBLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide typically involves multiple steps. One common method includes the condensation of 3-methoxybenzoic acid with 2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products

    Oxidation: Formation of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-hydroxybenzamide.

    Reduction: Formation of N-(7,7-dimethyl-5-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydroquinazoline/Chromene Cores

(a) 2-Amino-4-(4-cyanophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • Structure: Shares the 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrochromene core but replaces the amide with a cyano group and introduces a 4-cyanophenyl substituent.
  • Properties : Melting point = 224–230 °C; exhibits antifungal activity (MIC = 31.3–62.5 µg/mL) .
(b) 2-Amino-4(1-aryl-4-chloro-1H-imidazole-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carbonitriles
  • Structure : Integrates a 4-chloroimidazole moiety into the chromene scaffold.
  • Activity : Antifungal MIC = 31.3–62.5 µg/mL (fungistatic) and 62.5–125 µg/mL (fungicidal) .

Benzamide-Based Analogues

(a) N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide
  • Structure : Replaces the tetrahydroquinazoline core with a benzimidazole ring and adds three methoxy groups to the benzamide.
  • Properties : Melting point = 247–250 °C; characterized by NMR (δ 12.75 ppm for NHbenzimidazole) .
(b) N-((S)-5-Acetamido-6-amino-6-oxohexyl)-4-(((R)-8-isobutyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)oxy)-3-methoxybenzamide
  • Structure : Features a pteridine core instead of tetrahydroquinazoline, with a complex alkyl-acetamido side chain.
  • Application : Designed as a kinase-targeting probe (e.g., PLK1 inhibitors) due to the pteridine’s similarity to ATP .
  • Comparison : The pteridine core may confer higher affinity for kinase ATP-binding pockets than the tetrahydroquinazoline scaffold .

Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Melting Point (°C) Biological Activity Key Feature(s)
Target Compound Tetrahydroquinazoline 3-Methoxybenzamide Not reported Not reported Amide-linked solubilizing group
2-Amino-4-(4-cyanophenyl)-...chromene-3-carbonitrile Tetrahydrochromene 4-Cyanophenyl, cyano 224–230 Antifungal (MIC 31.3–62.5) Halogen-free, cyano functionality
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide Benzimidazole 3,4,5-Trimethoxybenzamide 247–250 Not reported Enhanced electron density
Volasertib (PLK1 inhibitor) Pteridine Cyclopropylmethyl-piperazinyl Not reported Anticancer (Phase III) ATP-competitive kinase inhibition

Biological Activity

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following molecular formula: C15H21N3O2C_{15}H_{21}N_{3}O_{2} with a molecular weight of 275.35 g/mol. It belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry.

Synthesis : The synthesis typically involves multi-step organic reactions that create the quinazolinone core followed by the introduction of various functional groups to enhance biological activity. The specific synthetic route can include:

  • Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives.
  • Dimethyl Group Introduction : Alkylation reactions to introduce the dimethyl group at the 7-position.
  • Attachment of the Methoxybenzamide Group : Nucleophilic substitution reactions to attach the methoxybenzamide moiety.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : The compound has shown IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative activity. Specific values are summarized in Table 1.
Cell LineIC50 (µM)
MCF-7 (Breast)3.1
HCT116 (Colon)4.4
A549 (Lung)2.2

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Antioxidant Activity

In addition to its antiproliferative properties, this compound has demonstrated antioxidant activity. It was found to reduce oxidative stress markers in vitro more effectively than standard antioxidants like BHT (Butylated Hydroxytoluene). This dual action may contribute to its overall therapeutic potential.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Cell Cycle Arrest : It might induce cell cycle arrest in cancer cells by affecting microtubule dynamics.
  • Reactive Oxygen Species Modulation : By acting as an antioxidant, it may reduce reactive oxygen species (ROS), contributing to decreased cancer cell viability.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Effects : A study published in MDPI reported that derivatives similar to this compound showed significant cytotoxicity against various cancer lines with IC50 values ranging from 1.2 to 5.3 µM .
  • Antioxidant Evaluation : Another research highlighted its antioxidative properties through multiple assays indicating a strong ability to scavenge free radicals and reduce oxidative stress .
  • Comparative Analysis : Comparative studies with related compounds have shown that modifications to the chemical structure can enhance or diminish biological activity, emphasizing the importance of specific functional groups in therapeutic efficacy.

Q & A

Basic: What are the standard synthetic routes for N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methoxybenzamide, and what key reaction conditions optimize yield?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the methoxybenzamide group.
  • Condensation reactions to form the tetrahydroquinazoline core.
  • Oxidation and cyclization steps to stabilize the bicyclic structure.

Key Conditions:

  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical during cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency .
  • Catalysts : Piperidine or Lewis acids (e.g., ZnCl₂) accelerate condensation steps .

Optimization Table:

StepReaction TypeOptimal ConditionsYield Range
1SubstitutionEthanol, 80°C, 6h60–75%
2CyclizationDMF, 100°C, 12h70–85%
3PurificationColumn chromatography (EtOAc/hexane)>95% purity

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms substituent positions and ring saturation (e.g., δ 2.1–2.5 ppm for methyl groups in the tetrahydroquinazoline core) .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 367.18) .
  • HPLC :
    • Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological assays) .
  • Melting Point :
    • Sharp melting range (e.g., 210–215°C) indicates crystalline purity .

Advanced: How can researchers determine molecular interactions between this compound and kinases, and what assays screen initial activity?

Answer:
Target Identification:

  • Molecular Docking : Use PLK1 or Aurora kinase structures (PDB IDs: 2OU7, 4Y72) to predict binding modes. The methoxybenzamide group may occupy hydrophobic pockets .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) using immobilized kinase domains .

Activity Screening:

  • In vitro Kinase Assays :
    • Use ADP-Glo™ kinase assay to quantify inhibition of PLK1 or related kinases (IC₅₀ determination) .
    • Compare with positive controls (e.g., Volasertib for PLK1) .
  • Cellular Assays :
    • MTT assays on cancer cell lines (e.g., HCT-116) assess antiproliferative effects (EC₅₀) .

Advanced: What methodologies resolve crystallographic data inconsistencies when analyzing this compound’s structure via SHELX?

Answer:
Common Issues & Solutions:

  • Disordered Atoms : Use PART instructions in SHELXL to model split positions, refining occupancy factors .
  • Twinned Crystals : Apply TWIN/BASF commands for twin-law refinement (e.g., -1 0 0 / 0 -1 0 / 0 0 -1) .
  • Weak Diffraction : Collect high-resolution data (≤1.0 Å) at synchrotron sources and apply anisotropic displacement parameters (ADPs) .

Validation Tools:

  • PLATON : Check for missed symmetry (e.g., pseudo-merohedral twinning) .
  • Rigaku Olex2 : Visualize electron density maps to confirm ligand placement .

Advanced: How should researchers address discrepancies in biological activity data across experimental models?

Answer:
Root Cause Analysis:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Cellular Context : Profile compound metabolism in different cell lines via LC-MS to identify degradation products .

Mitigation Strategies:

  • Dose-Response Curves : Generate 8-point curves (0.1–100 µM) to ensure reproducibility .
  • Orthogonal Assays : Validate hits using thermal shift assays (TSA) or CETSA to confirm target engagement .

Example Data Comparison:

Model SystemAssay TypeReported EC₅₀ (µM)Notes
HCT-116MTT1.2 ± 0.3High ROS background
HEK293Luminescence0.8 ± 0.2Low endogenous PLK1

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